molecular formula C11H7N5O2S B2730568 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251609-23-0

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2730568
CAS RN: 1251609-23-0
M. Wt: 273.27
InChI Key: PBUINZZSMVMZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its various properties . It is a thiophene/pyrazine Schiff base .


Synthesis Analysis

The compound is prepared and characterized using melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1 H- and 13 C-NMR) and electronic (UV–Vis) spectroscopies .


Molecular Structure Analysis

The spectral data were consistent with tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage giving credibility to its formation .


Chemical Reactions Analysis

The compound was also studied for adsorption and corrosion properties. The percentage inhibition efficiency (IE, %) increased with rise in concentration though declined with increase in temperature (T). The inhibition proficiency (IP) with T was mixed adsorption, with physisorption dominating the corrosion inhibition process .


Physical And Chemical Properties Analysis

The compound has been studied for its adsorption and corrosion properties. The scanning electron microscopy (SEM) data corroborates that the compound hinders ms corrosion through the formation of protective layers on ms surfaces .

Scientific Research Applications

Medicinal Chemistry

Researchers have explored the potential of this compound in drug discovery. Its structural features make it a promising scaffold for designing novel bioactive molecules. For instance, modifications of the pyrazine ring or carboxamide group could lead to potent anti-tubercular agents or other therapeutic compounds .

Thiazole Derivatives

The compound’s thiazole moiety can be further functionalized to create diverse derivatives. These derivatives have exhibited biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Researchers have synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and explored their pharmacological potential .

Mechanism of Action

The adsorption of the compound on the mild steel (ms) obeys Langmuir adsorption isotherm. The negative sign of ΔG_ads and ΔH_ads designates that the compound’s adsorption on the ms surface in 1.0 M HCl was instantaneous and exothermic correspondingly .

properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2S/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(18-11)8-2-1-5-19-8/h1-6H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUINZZSMVMZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.